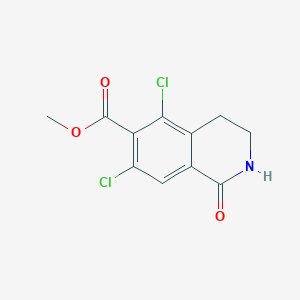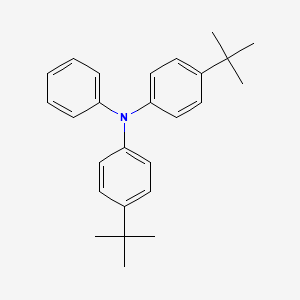
N,N-Bis(4-tert-butylphenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(4-tert-butylphenyl)aniline: is an organic compound that belongs to the class of diarylamines. It is characterized by the presence of two tert-butyl groups attached to the phenyl rings, which are further connected to an aniline core. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reduction of Aminoxyl Compounds: One of the primary methods for synthesizing N,N-Bis(4-tert-butylphenyl)aniline involves the reduction of the corresponding aminoxyl compound using hydrazine hydrate. This method is preferred due to its simplicity and efficiency.
Acid-Catalyzed Disproportionation: Another method involves the acid-catalyzed disproportionation of N,N-Bis(4-tert-butylphenyl)hydroxylamine.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
Analyse Chemischer Reaktionen
Types of Reactions:
Reductive Bromination: N,N-Bis(4-tert-butylphenyl)aniline undergoes reductive bromination, where two hydrogens in the ortho positions of the benzene rings are substituted by bromine, resulting in the reduction of hydroxylamine to amine.
Acid-Catalyzed Disproportionation: This compound also undergoes acid-catalyzed disproportionation, leading to the formation of bis(4-tert-butylphenyl)amine and a phenoxazine derivative.
Common Reagents and Conditions:
Hydrazine Hydrate: Used for the reduction of aminoxyl compounds.
Bromine (Br2): Used in the reductive bromination process.
Strong Acids (e.g., HCl): Used in the acid-catalyzed disproportionation reactions.
Major Products:
Bis(4-tert-butylphenyl)amine: A major product formed during the acid-catalyzed disproportionation.
Phenoxazine Derivative: Another product formed during the acid-catalyzed disproportionation.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Stabilization of Polymers: N,N-Bis(4-tert-butylphenyl)aniline and its derivatives are used to stabilize polymers, lubricants, and other organic materials.
Photoinitiators: Some derivatives of this compound are used as cationic photoinitiators and photoacid generators.
Biology and Medicine:
- While specific applications in biology and medicine are not extensively documented, the stability and unique properties of this compound make it a potential candidate for various biochemical applications.
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic compounds.
Material Science: Its stability and reactivity make it useful in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N-Bis(4-tert-butylphenyl)aniline primarily involves its reactivity with various reagents. For instance, during reductive bromination, the compound undergoes a two-electron reduction, where bromine substitutes the hydrogens in the ortho positions of the benzene rings . In acid-catalyzed disproportionation, the compound reacts with strong acids to form bis(4-tert-butylphenyl)amine and a phenoxazine derivative .
Vergleich Mit ähnlichen Verbindungen
N,N-Bis(4-tert-butylphenyl)hydroxylamine: A precursor to N,N-Bis(4-tert-butylphenyl)aniline.
Bis(4-tert-butylphenyl)amine: A product formed during the acid-catalyzed disproportionation of this compound.
Uniqueness: this compound is unique due to its stability and the presence of tert-butyl groups, which enhance its reactivity and make it suitable for various applications in chemistry and industry. Its ability to undergo specific reactions, such as reductive bromination and acid-catalyzed disproportionation, further distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C26H31N |
|---|---|
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
4-tert-butyl-N-(4-tert-butylphenyl)-N-phenylaniline |
InChI |
InChI=1S/C26H31N/c1-25(2,3)20-12-16-23(17-13-20)27(22-10-8-7-9-11-22)24-18-14-21(15-19-24)26(4,5)6/h7-19H,1-6H3 |
InChI-Schlüssel |
NCTROUNQKMTDDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-chloro-phenyl]methylideneamino]-4-chloro-benzamide](/img/structure/B13990116.png)

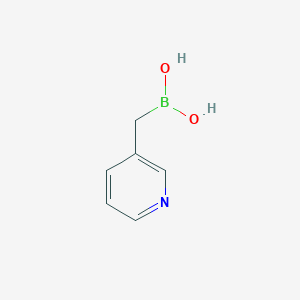
![3-[2-(3-Nitrophenoxy)ethoxy]aniline](/img/structure/B13990132.png)


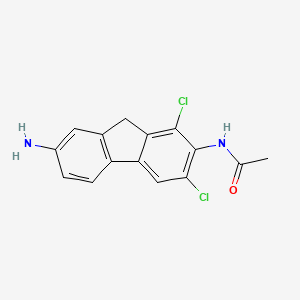
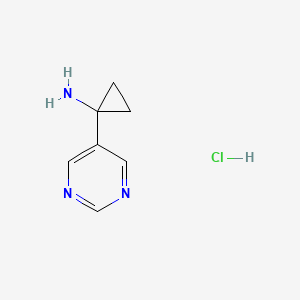
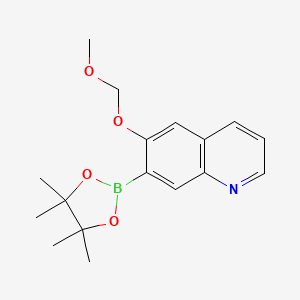
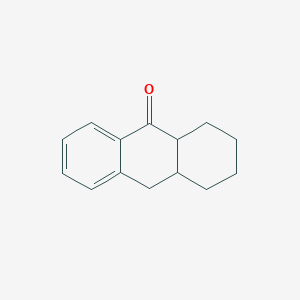
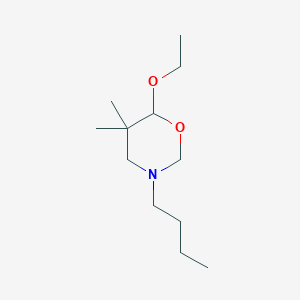
![(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B13990188.png)
